molecular formula C6H11ClO2 B587508 Ethyl 4-Chlorobutyrate-d6 CAS No. 927810-76-2

Ethyl 4-Chlorobutyrate-d6

Cat. No.: B587508
CAS No.: 927810-76-2
M. Wt: 156.639
InChI Key: OPXNFHAILOHHFO-RUJHVMJGSA-N
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Description

Ethyl 4-Chlorobutyrate-d6 is a deuterated compound with the molecular formula C6H5D6ClO2 and a molecular weight of 156.64 g/mol . It is an isotopically labeled analog of Ethyl 4-Chlorobutyrate, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling.

Preparation Methods

The preparation of Ethyl 4-Chlorobutyrate-d6 typically involves a deuteration substitution reaction. One common method is to esterify the deuterated reagent with ethyl acetate, followed by a 4-chlorobutyrate esterification reaction to form the target product . The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms.

Chemical Reactions Analysis

Ethyl 4-Chlorobutyrate-d6 undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced products.

    Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized derivatives.

Common reagents used in these reactions include sodium borohydride for reduction, and potassium permanganate or chromium trioxide for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 4-Chlorobutyrate-d6 is widely used in scientific research due to its deuterium labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of Ethyl 4-Chlorobutyrate-d6 involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in various biochemical pathways. The deuterium atoms provide stability and distinct spectroscopic properties, making it easier to track and study the compound’s behavior in different environments .

Comparison with Similar Compounds

Ethyl 4-Chlorobutyrate-d6 is unique due to its deuterium labeling, which distinguishes it from non-deuterated analogs. Similar compounds include:

These comparisons highlight the unique properties and applications of this compound in scientific research.

Properties

IUPAC Name

ethyl 4-chloro-2,2,3,3,4,4-hexadeuteriobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2/c1-2-9-6(8)4-3-5-7/h2-5H2,1H3/i3D2,4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXNFHAILOHHFO-RUJHVMJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)OCC)C([2H])([2H])C([2H])([2H])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747751
Record name Ethyl 4-chloro(~2~H_6_)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927810-76-2
Record name Ethyl 4-chloro(~2~H_6_)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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